molecular formula C15H21NO B4062309 N-(4-butylphenyl)-3-methylbut-2-enamide

N-(4-butylphenyl)-3-methylbut-2-enamide

Cat. No.: B4062309
M. Wt: 231.33 g/mol
InChI Key: ZUOZQBYRLWVKNA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-methylbut-2-enamide is a synthetic organic compound featuring an enamide functional group, characterized by a carbonyl group adjacent to a vinyl group linked to a nitrogen atom. This structural motif is of significant interest in medicinal chemistry and chemical synthesis. The compound's molecular formula is C15H21NO, with a molecular weight of 231.33 g/mol. It is an analog of other documented enamide compounds such as N-(4-hexylphenyl)-3-methylbut-2-enamide and N-ethyl-N-(3-methylphenyl)-3-methylbut-2-enamide . Compounds within this class are frequently investigated for their potential as synthetic intermediates in the development of more complex molecules and for structure-activity relationship (SAR) studies. Researchers value this high-purity compound for probing the physicochemical and biological properties of enamides. This product is intended for research and development applications in a controlled laboratory environment. It is strictly for Research Use Only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

N-(4-butylphenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-4-5-6-13-7-9-14(10-8-13)16-15(17)11-12(2)3/h7-11H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOZQBYRLWVKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-methylbut-2-enamide typically involves the reaction of 4-butylaniline with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Substituent Effects on Phenyl Ring
Compound Name Substituent Biological Activity Key Findings
N-(4-Chlorophenyl)-3-methylbut-2-enamide Chlorine (Cl) Antimicrobial Enhanced lipophilicity; disrupts microbial cell walls
N-(4-Methoxybenzyl)-3-methylbut-2-enamide Methoxy (OCH₃) Anti-inflammatory Electron-donating group modulates enzyme interactions
N-(4-Iodophenyl)-3-methylbut-2-enamide Iodine (I) Enzyme inhibition Halogen bonding improves target affinity
N-(4-Butylphenyl)-3-methylbut-2-enamide Butyl (C₄H₉) Inferred: Potential anticancer Bulky alkyl group enhances hydrophobic binding
Table 2: Backbone Modifications
Compound Name Backbone Structure Key Feature Activity Difference
N-(5-Chloropyridin-2-yl)-3-methylbut-2-enamide Pyridine ring Heterocyclic core Targets coagulation enzymes (e.g., Factor Xa)
N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide Furan substituent Conjugated system Improved photostability; potential in optoelectronics
N-(2-Methoxybenzyl)-3-methylbut-2-enamide Benzyl group Ortho-substitution Alters steric hindrance and receptor selectivity

Mechanistic Insights

  • Halogenated Analogs : Iodine and chlorine substituents enhance binding through halogen bonding and lipophilic interactions, respectively. For example, N-(4-iodophenyl)-3-methylbut-2-enamide exhibits strong enzyme inhibition due to iodine’s polarizability , while chlorinated analogs disrupt microbial membranes .
  • Electron-Donating Groups: Methoxy and amino groups (e.g., in N-(4-aminophenyl)-3-methylbutanamide) increase electron density, altering interaction profiles with redox-sensitive targets .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Butyl > Chloro > Methoxy (logP values inferred from substituent contributions).
  • Bioavailability : Bulky substituents like butyl may reduce aqueous solubility but enhance tissue penetration .
  • Metabolic Stability : α,β-unsaturated amides are prone to Michael addition reactions; electron-withdrawing groups (e.g., Cl, I) may slow metabolic degradation .

Q & A

Q. How can the synthesis of N-(4-butylphenyl)-3-methylbut-2-enamide be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-butylphenylamine with 3-methylbut-2-enoyl chloride. Key steps include:
  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize side reactions .
  • Temperature control : Maintain 0–5°C during acylation to prevent decomposition of reactive intermediates .
  • Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirming with 1H^1H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 5.5–6.0 ppm for enamide doublet) ensures reproducibility .

Q. What analytical techniques are critical for characterizing This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H^1H NMR confirms the enamide structure (doublet at δ 5.5–6.0 ppm for the α,β-unsaturated system) and butyl chain integration (δ 0.9–1.6 ppm) .
  • 13C^{13}C NMR identifies carbonyl resonance at ~165 ppm and sp² carbons at ~120–140 ppm .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 260.2 (calculated for C₁₅H₂₁NO) .
  • Infrared (IR) Spectroscopy : Stretch at ~1650 cm⁻¹ (C=O) and ~1550 cm⁻¹ (C=C) .

Q. What preliminary biological assays are recommended to screen This compound for bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli at 10–100 µg/mL, referencing similar enamide derivatives showing moderate activity .
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) .
  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) using fluorometric assays, given structural analogs’ activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of This compound?

  • Methodological Answer :
  • Substituent Variation : Replace the butyl group with shorter (ethyl) or branched (isobutyl) chains to assess hydrophobicity effects on membrane permeability .
  • Enamide Isosteres : Substitute the α,β-unsaturated amide with a triazole or thiazole ring to evaluate metabolic stability .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs (e.g., carbonyl interactions with kinase ATP pockets) .

Q. How to resolve contradictions in reported biological activity data for enamide derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., comparing IC₅₀ in MCF-7 vs. HepG2) to rule out cell-specific effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the enamide bond) that may confound activity .
  • Target Validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing of suspected targets (e.g., EGFR) to confirm mechanism .

Q. What strategies improve the physicochemical stability of This compound under varying pH conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Formulation Optimization : Use cyclodextrin encapsulation or lipid nanoparticles to protect the enamide moiety from hydrolysis .
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to balance solubility and membrane permeability, guided by calculated LogP (e.g., ~3.5 for the parent compound) .

Q. How to design experiments to identify the primary molecular target of This compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays in cell lysates, followed by LC-MS/MS for protein identification .
  • Thermal Shift Assays : Monitor protein denaturation (e.g., using SYPRO Orange) to detect binding-induced stabilization of kinases or receptors .
  • Molecular Docking : Screen against structural databases (PDB) using AutoDock Vina to prioritize targets like COX-2 or PI3Kγ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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